molecular formula C13H12BrN B13250389 5-Bromo-4-methyl-2-(2-methylphenyl)pyridine

5-Bromo-4-methyl-2-(2-methylphenyl)pyridine

Cat. No.: B13250389
M. Wt: 262.14 g/mol
InChI Key: PTJDGXKQKMJCAQ-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(2-methylphenyl)pyridine: is an organic compound with the molecular formula C13H12BrN It belongs to the class of bromopyridines, which are pyridine derivatives substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-(2-methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, the reaction involves 5-bromo-2-chloropyridine and 2-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-(2-methylphenyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 5-amino-4-methyl-2-(2-methylphenyl)pyridine or 5-thio-4-methyl-2-(2-methylphenyl)pyridine.

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 4-methyl-2-(2-methylphenyl)pyridine.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Bromo-4-methyl-2-(2-methylphenyl)pyridine is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions, making it valuable in the development of new materials and pharmaceuticals .

Biology and Medicine

The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It can be used to develop new drugs targeting specific enzymes or receptors. Additionally, its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry

In the material science industry, this compound can be used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural properties contribute to the performance and stability of these materials .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(2-methylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylpyridine
  • 4-Bromo-2-methylpyridine
  • 2-Bromo-6-methylpyridine
  • 5-Bromo-2-methylpyridine

Uniqueness

5-Bromo-4-methyl-2-(2-methylphenyl)pyridine is unique due to the presence of both a bromine atom and a 2-methylphenyl group on the pyridine ring. This combination of substituents provides distinct chemical properties and reactivity compared to other bromopyridines. The compound’s structure allows for versatile functionalization, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

5-bromo-4-methyl-2-(2-methylphenyl)pyridine

InChI

InChI=1S/C13H12BrN/c1-9-5-3-4-6-11(9)13-7-10(2)12(14)8-15-13/h3-8H,1-2H3

InChI Key

PTJDGXKQKMJCAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C(=C2)C)Br

Origin of Product

United States

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